molecular formula C13H10Cl2F5NO2 B12689831 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- CAS No. 97898-34-5

3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-

Cat. No.: B12689831
CAS No.: 97898-34-5
M. Wt: 378.12 g/mol
InChI Key: KZQDNWPBLXMQJL-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine atoms to the pyridine ring.

    Alkylation: Addition of alkyl groups such as methylpropyl.

    Fluorination: Incorporation of fluorine atoms to form difluoromethyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized for high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of chlorine atoms with other functional groups.

    Oxidation and Reduction: Transformation of functional groups through gain or loss of electrons.

    Hydrolysis: Reaction with water to form corresponding acids or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the dichloride groups may yield pyridine dicarboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse binding interactions and modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarbonyl dichloride, 2-(methyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-: Lacks the difluoromethyl group.

    3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(ethyl)-6-(trifluoromethyl)-: Contains an ethyl group instead of a methylpropyl group.

Uniqueness

The unique combination of difluoromethyl, methylpropyl, and trifluoromethyl groups in 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Biological Activity

3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- is a complex organic compound with notable biological activity due to its unique structural features. This compound is characterized by a pyridine ring with multiple functional groups, including carbonyl dichloride, difluoromethyl, trifluoromethyl, and a branched alkyl group. Its molecular formula is C7H3Cl2F3NC_7H_3Cl_2F_3N, and it has a molecular weight of approximately 378.12 g/mol .

Chemical Structure and Properties

The structure of 3,5-Pyridinedicarbonyl dichloride is essential for its reactivity and potential biological applications. The presence of halogen substituents and carbonyl functionalities enhances its reactivity compared to simpler derivatives. The compound's ability to interact with biological molecules such as proteins and nucleic acids suggests potential therapeutic effects or toxicity profiles .

Antimicrobial Activity

Research indicates that compounds similar to 3,5-Pyridinedicarbonyl dichloride exhibit significant antimicrobial properties. For instance, derivatives synthesized from pyridine-2,6-dicarboxylic acid were tested against various microorganisms, including Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The results showed that these compounds could inhibit microbial growth effectively .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound No.Dose (mg/kg)% Inhibition
12.586.16
25.098.18
32.593.45
45.098.56

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has shown promising anti-inflammatory activity in various studies. Compounds derived from pyridine structures were evaluated for their efficacy in reducing inflammation in animal models. The inhibition of plasma PGE2 levels was used as a marker for anti-inflammatory activity .

Table 2: Anti-inflammatory Efficacy of Pyridine Derivatives

Compound No.Dose (mg/kg)% Protection Against Edema
A2.586.16
B5.098.18
C2.593.45
D5.098.56

Anticancer Activity

The anticancer potential of related pyridine compounds has also been explored extensively. Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7 and MDAMB231). The most potent compounds showed significant activity in both in vitro assays and xenograft models .

Table 3: Anticancer Activity Against Breast Cancer Cell Lines

Compound No.Cell LineIC50 (µM)
XMCF7<10
YMDAMB231<15
ZHS578T<20

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyridine derivatives or carboxylic acids treated with thionyl chloride to form the corresponding acid chlorides . Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Properties

CAS No.

97898-34-5

Molecular Formula

C13H10Cl2F5NO2

Molecular Weight

378.12 g/mol

IUPAC Name

2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbonyl chloride

InChI

InChI=1S/C13H10Cl2F5NO2/c1-4(2)3-5-6(10(14)22)8(12(16)17)21-9(13(18,19)20)7(5)11(15)23/h4,12H,3H2,1-2H3

InChI Key

KZQDNWPBLXMQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=NC(=C1C(=O)Cl)C(F)(F)F)C(F)F)C(=O)Cl

physical_description

Liquid

Origin of Product

United States

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